

Spectroscopic data interpretation for 8-Bromochroman-3-one

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Compound of Interest

Compound Name: 8-Bromochroman-3-one

Cat. No.: B137420

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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of **8-Bromochroman-3-one**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **8-Bromochroman-3-one**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. The guide moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral features, grounding the interpretation in fundamental principles. It includes standardized experimental protocols, data summary tables, and logical diagrams to provide a self-validating framework for the structural elucidation of **8-Bromochroman-3-one**.

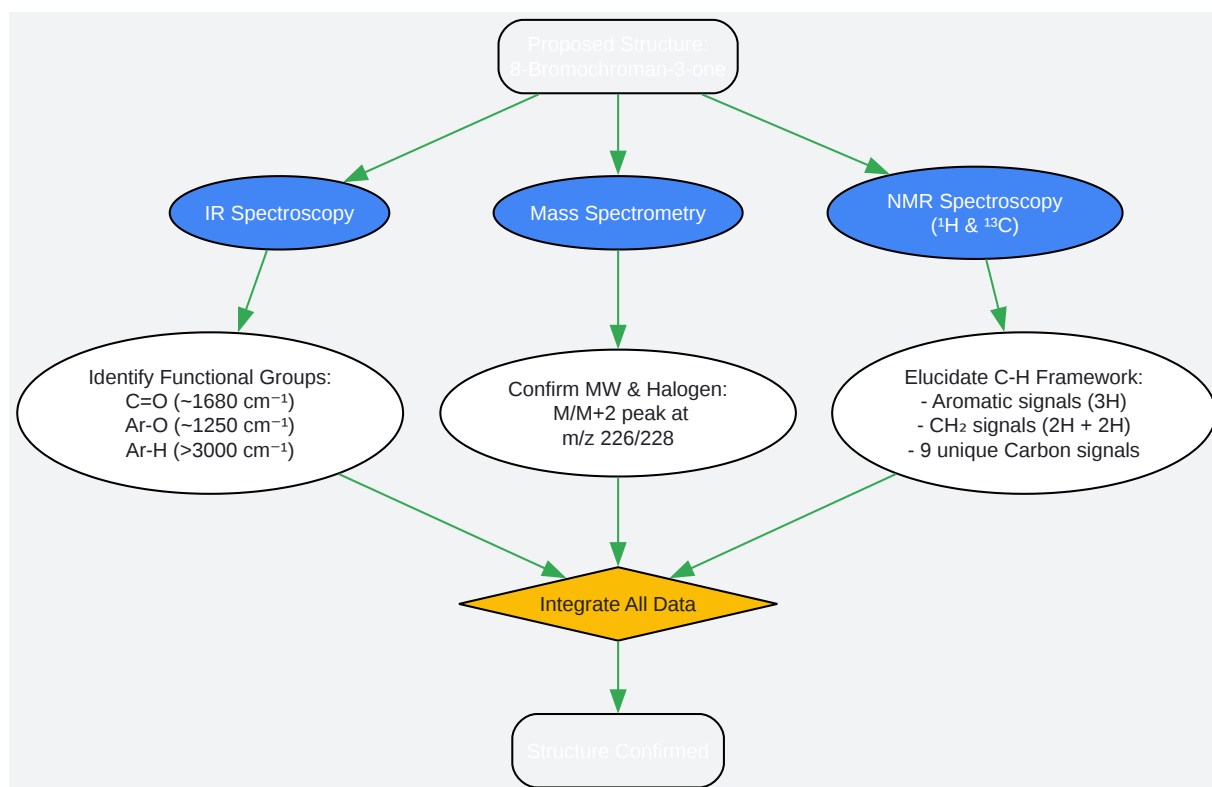
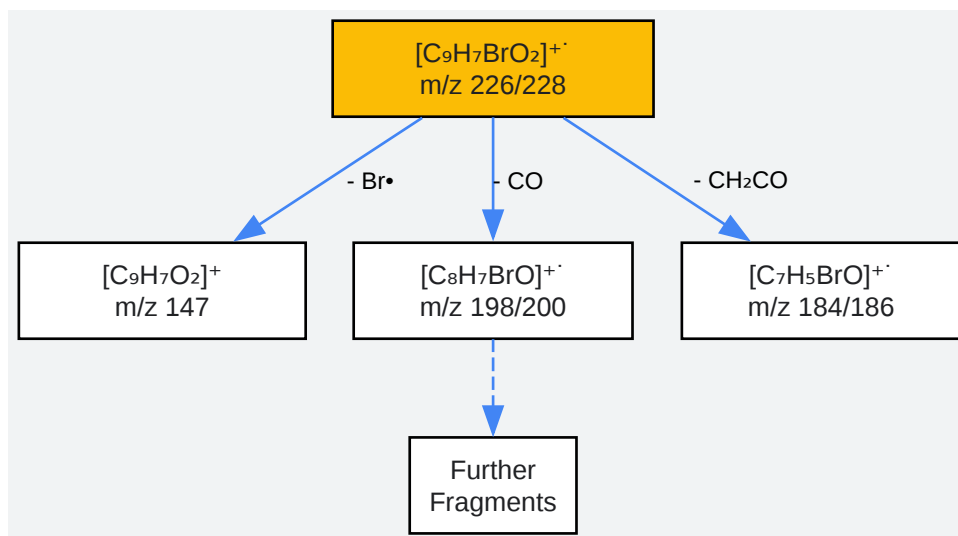
Introduction and Structural Framework

8-Bromochroman-3-one is a substituted chromanone derivative. The chromanone core is a bicyclic system consisting of a benzene ring fused to a pyranone ring. In this specific molecule, a bromine atom is substituted at the C8 position of the aromatic ring, and a ketone functional group is present at the C3 position of the pyranone ring. Accurate structural confirmation is paramount for its use in further synthetic applications or biological screening, necessitating a multi-faceted spectroscopic approach.

The key structural features that dictate the spectroscopic output are:

- A Trisubstituted Aromatic Ring: The electronic environment of the aryl protons and carbons is influenced by the ether oxygen, the aliphatic portion of the pyranone ring, and the electron-withdrawing bromine atom.
- A Saturated Heterocyclic Ring: Containing two methylene groups (-CH₂-) and an ether linkage.
- An α -Keto Ether System: The ketone at C3 is adjacent to a methylene group (C2) and an ether oxygen (O1), influencing their chemical shifts significantly.
- A Heavy Halogen Atom (Bromine): The presence of bromine introduces a characteristic isotopic pattern in mass spectrometry and influences the chemical shifts of adjacent carbons and protons.

Below is the numbered structure of **8-Bromochroman-3-one** for reference in the subsequent spectroscopic analysis.



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